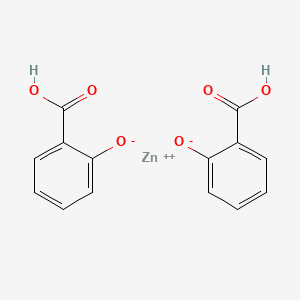

zinc bis(2-hydroxybenzoate)

Description

Propriétés

Numéro CAS |

16283-36-6 |

|---|---|

Formule moléculaire |

C14H10O6Zn |

Poids moléculaire |

339.6 g/mol |

Nom IUPAC |

zinc bis(2-hydroxybenzoate) |

InChI |

InChI=1S/2C7H6O3.Zn/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |

Clé InChI |

PZXFWBWBWODQCS-UHFFFAOYSA-L |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Zn] |

Description physique |

Liquid |

Origine du produit |

United States |

Advanced Synthetic Methodologies and Crystallographic Elucidation

Novel Synthetic Routes and Mechanistic Considerations

The rational design and synthesis of zinc salicylate (B1505791) complexes with desired properties hinge on the careful selection of synthetic methodologies. Modern techniques allow for precise control over the composition, structure, and morphology of the resulting materials.

Solvothermal and Hydrothermal Synthesis Approaches

Solvothermal and hydrothermal methods are powerful techniques for synthesizing crystalline materials from substances in a heated and pressurized solvent, either aqueous (hydrothermal) or non-aqueous (solvothermal). These methods facilitate the formation of stable, well-defined crystal structures that may not be accessible under ambient conditions.

A notable example is the hydrothermal synthesis of a one-dimensional coordination polymer, [Zn(Hbsal)2(4,4'-bipy)]n, where Hbsal is 5-bromosalicylate and 4,4'-bipy is 4,4'-bipyridine. researchgate.net In this process, the reactants are heated in a sealed vessel, leading to the formation of a zigzag chain structure. researchgate.net The hydrothermal approach has also been employed for the synthesis of zinc oxide nanoparticles, a related field where precise control of morphology is crucial. nih.govmdpi.com While specific solvothermal syntheses of simple zinc salicylate are less commonly detailed, the technique is widely used for related metal-organic frameworks and zinc complexes, often employing solvents like ethanol (B145695) or dimethylformamide (DMF) at elevated temperatures to promote crystallization. nih.govmdpi.com For instance, the solvothermal synthesis of ZnO nanoparticles often involves zinc acetate (B1210297) and sodium hydroxide (B78521) in ethanol at elevated temperatures and pressures. mdpi.com

Metathesis and Precipitation Chemistry for Targeted Morphology

Metathesis and precipitation reactions are fundamental and widely used methods for the synthesis of zinc salicylate. These approaches offer straightforward control over product formation by manipulating precursor concentrations, pH, and solvent systems.

Precipitation from an aqueous solution is a common and effective route. A typical synthesis involves reacting an aqueous solution of a salicylate salt, such as sodium salicylate or ammonium (B1175870) salicylate, with a soluble zinc salt like zinc nitrate (B79036) or zinc sulfate. nih.govconicet.gov.ar The resulting zinc salicylate precipitates out of the solution and can be isolated. The pH of the reaction medium is a critical parameter that influences the precipitation and the nature of the final product. For instance, in the synthesis of zinc salicylate from ammonium salicylate and zinc nitrate, the precipitation pH was carefully adjusted to 6.8 to ensure the formation of the desired compound. conicet.gov.ar The reaction can be generally represented as:

2 Na(C7H5O3) + Zn(NO3)2 → Zn(C7H5O3)2 + 2 NaNO3

Metathesis reactions in non-aqueous solvents are also employed. For example, zinc(II) acetylsalicylate, a derivative of salicylic (B10762653) acid, has been synthesized via metathesis in hot ethanol using acetylsalicylic acid (aspirin) and a zinc salt as precursors. unlp.edu.arresearchgate.net This method is particularly useful for preparing complexes that may be sensitive to water.

The table below summarizes representative precipitation synthesis parameters for zinc salicylate.

| Zinc Source | Salicylate Source | Solvent | Key Condition | Resulting Product | Reference |

| Zinc Nitrate | Ammonium Salicylate | Water | pH adjusted to 6.8 | Zinc Salicylate | conicet.gov.ar |

| Zinc Sulfate | Sodium Salicylate | Water | Dropwise addition | [Zn(Hsal)2(Py)2] | nih.gov |

| Zinc Nitrate | Acetylsalicylic Acid | Ethanol | Hot solution | Zinc(II) Acetylsalicylate | unlp.edu.ar |

Controlled Synthesis of Zinc Salicylate Nanocomposites

The integration of zinc salicylate into nanomaterials has led to the development of advanced functional composites. The synthesis of these nanocomposites often involves the functionalization of metal oxide nanoparticles or the creation of layered hybrid structures.

A significant area of research is the synthesis of salicylic acid-zinc oxide (SA-ZnO) nanocomposites. mdpi.comresearchgate.net These materials are typically prepared by reacting a zinc salt (e.g., zinc nitrate) with salicylic acid or its derivatives, followed by controlled precipitation. mdpi.com For instance, SA-ZnO and 5-sulfosalicylic acid (5-SSA)-ZnO nanoparticles have been synthesized by mixing zinc nitrate with the respective salicylic acids, heating the solution, and then inducing nanoparticle formation by adding a reducing agent like sodium borohydride. mdpi.com

Another approach involves the creation of zinc-layered hydroxide-salicylate (ZLH-salicylate) nanohybrids. nih.govnih.gov These are synthesized through the direct reaction of salicylic acid with zinc oxide. nih.govnih.gov The process involves stirring ZnO in an ethanolic solution of salicylic acid, which leads to the intercalation of salicylate anions between the zinc-layered hydroxide sheets. nih.gov This method enhances the thermal stability of the salicylate and results in a mesoporous material. nih.govnih.gov The loading of salicylate within the nanohybrid can be controlled by varying the initial concentration of salicylic acid. nih.gov

Single Crystal X-ray Diffraction Analysis of Zinc Salicylate Complexes

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides invaluable insights into coordination environments, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of zinc salicylate complexes.

Determination of Coordination Geometries and Ligand Binding Modes (e.g., Monodentate, Bidentate, Tridentate)

The salicylate ligand (Hsal⁻) is versatile and can coordinate to metal centers in several ways, primarily through the oxygen atoms of its carboxylate and hydroxyl groups. SCXRD studies have revealed that the salicylate ligand can act as a monodentate, bidentate, or even tridentate bridging ligand in zinc complexes.

In many structures, the salicylate ligand coordinates to the zinc ion in a monodentate fashion through one of the carboxylate oxygen atoms. For example, in the complex [Zn(Hsal)2(Py)2], the zinc ion is coordinated by two monodentate salicylate ligands and two pyridine (B92270) molecules, resulting in a distorted tetrahedral geometry. nih.gov Similarly, in zinc complexes of 3,5-di-tert-butyl-salicylic acid recrystallized from various solvents, the salicylate derivative was found to act as a monodentate ligand.

Bidentate coordination is also common, where both the carboxylate and hydroxyl groups of the salicylate ligand bind to the zinc center, forming a chelate ring. In other instances, the carboxylate group can act as a bidentate bridge between two zinc centers.

The coordination sphere of zinc in these complexes is often completed by other ligands, such as water molecules or other organic ligands like pyridine or 1,10-phenanthroline. nih.govsphinxsai.combioline.org.br This leads to a variety of coordination geometries around the zinc(II) ion, which typically favors tetrahedral, trigonal bipyramidal, or octahedral arrangements. nih.govbioline.org.brrsc.orgrsc.org For example, in diaquabis(salicylato)zinc, [Zn(C7H5O3)2(H2O)2], the zinc ion is in a severely distorted tetrahedral coordination environment with two monodentate carboxylate groups and two water molecules as ligands. sphinxsai.com In contrast, an octahedral geometry is observed in a mixed-ligand complex of zinc with salicylic acid and 1,10-phenanthroline, [Zn(SA)(PHEN)(H2O)2]. bioline.org.br

The table below presents crystallographic data for selected zinc salicylate complexes.

| Compound | Crystal System | Space Group | Zn(II) Coordination Geometry | Salicylate Binding Mode | Reference |

| Diaquabis(salicylato)zinc | Monoclinic | C2 | Distorted Tetrahedral | Monodentate (carboxylate) | sphinxsai.com |

| [Zn(Hsal)2(Py)2] | Orthorhombic | Ibca | Distorted Tetrahedral | Monodentate (carboxylate) | nih.gov |

| [Zn(Hbsal)2(4,4'-bipy)]n | Monoclinic | C2/c | Not specified | Not specified | researchgate.net |

| [Zn(SA)(PHEN)(H2O)2] | Not specified | Not specified | Octahedral | Bidentate (chelate) | bioline.org.br |

Elucidation of Supramolecular Architectures and Hydrogen Bonding Networks

In the crystal structure of diaquabis(salicylato)zinc, extensive hydrogen bonding involving the coordinated water molecules and the oxygen atoms of the salicylate ligands plays a crucial role in stabilizing the crystal packing. sphinxsai.com Similarly, in [Zn(Hsal)2(Py)2], C-H···O interactions link adjacent molecules into chains, which are further connected to form a three-dimensional network. nih.gov The phenolic hydroxyl group and the uncoordinated carboxylate oxygen of the salicylate ligand are common participants in these hydrogen bonding networks. These interactions are fundamental in directing the self-assembly of the molecules in the solid state and influencing the material's physical properties.

Crystallographic Characterization of Polymorphic Forms and Solvates

The crystal structure of zinc salicylate, particularly in its hydrated forms, has been a subject of detailed investigation, revealing interesting coordination geometries and the existence of different polymorphic and solvated structures.

A notable form is the diaquabis(salicylato)zinc(II) complex. In one crystallographic study, this complex was found to have a distorted tetrahedral coordination around the zinc ion. unlp.edu.ar The zinc atom is coordinated to two monodentate carboxylate groups from the salicylate ligands and two water molecules. unlp.edu.ar This arrangement highlights a specific binding mode where the salicylate does not act as a bidentate chelating agent.

Further research has elucidated other coordination possibilities. For instance, a different study on diaquabis(salicylato)zinc described a structure where the zinc atom is coordinated with six oxygen atoms. sphinxsai.com Four of these oxygen atoms originate from two chelating salicylate groups, and the remaining two are from coordinated water molecules. sphinxsai.com This contrasts with the previously mentioned tetrahedral geometry, suggesting the potential for polymorphism influenced by synthesis conditions. In this octahedral arrangement, the salicylate ligand binds in an asymmetric manner. sphinxsai.com The bond distances between the zinc ion and the oxygen atoms of the salicylate and water ligands have been precisely measured, with Zn-O distances for the coordinated salicylate oxygens being approximately 1.9942(2) Å and 2.546(2) Å, and for the aqua oxygen, 1.9805(2) Å. sphinxsai.com The significant variation in the Zn-O bond lengths for the chelating salicylate underscores the asymmetry of the coordination. sphinxsai.com

The existence of different solvates and polymorphs is further supported by studies on various metal salicylate complexes. uu.nl For example, the synthesis of zinc salicylate from ammonium salicylate and zinc nitrate yields a precipitate whose composition and structure are sensitive to the pH of the precipitation. unlp.edu.ar

In the context of biomimetic studies, model complexes of zinc with salicylate and its derivatives have been synthesized and characterized by X-ray crystallography. These studies provide insights into the various binding modes of salicylate, which can be either monodentate or bidentate. nih.gov The choice of co-ligands and the steric and electronic environment around the zinc center can influence the resulting crystal structure.

The thermal decomposition of zinc salicylate hydrates has also been studied, indicating that the loss of water molecules is the initial step, followed by the decomposition of the salicylate anion. researchgate.netakjournals.com This thermal behavior is intrinsically linked to the crystallographic arrangement of the water molecules within the crystal lattice.

The following table summarizes key crystallographic data for a selected zinc salicylate solvate:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| [Zn(sal)₂(H₂O)₂] | Monoclinic | C2/c | 16.338(3) | 5.293(1) | 18.239(4) | 108.88(3) | 4 |

This data is representative and specific to the diaquabis(salicylato)zinc(II) complex reported in a particular study. Variations may exist for other polymorphs or solvates.

Structural Characterization via Advanced Spectroscopic Techniques

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the bonding and functional group characteristics of zinc salicylate. These methods provide detailed information on the coordination environment of the zinc ion and the interactions within the salicylate ligand.

In the FT-IR spectrum of zinc salicylate, several key absorption bands are indicative of its structure. The coordination of the salicylate ligand to the zinc ion is primarily observed through shifts in the carboxylate group's vibrational frequencies. sphinxsai.com The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are particularly informative. In free salicylic acid, these bands appear at specific wavenumbers, but upon complexation with zinc, their positions shift, confirming the coordination. For instance, the asymmetric stretching vibration bands of the carboxylate groups in a diaquabis(salicylato)zinc complex emerge at 1623 and 1596 cm⁻¹, while the symmetric stretching bands are assigned to 1487 and 1466 cm⁻¹. sphinxsai.com This shift from the free ligand values is a strong indicator of carboxylate coordination to the zinc ion. sphinxsai.com

The presence of water molecules in hydrated forms of zinc salicylate is confirmed by a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibrations of water. unlp.edu.arsphinxsai.com

Furthermore, other characteristic bands in the FT-IR spectrum of zinc salicylate include:

C-OH bending: A band around 1340 cm⁻¹ corresponding to the phenolic C-OH bending. sphinxsai.com

Phenolic C-O stretching: A band around 1239 cm⁻¹. sphinxsai.com

Aromatic C-H in-plane bending: A band around 1152 cm⁻¹. sphinxsai.com

Carboxyl group scissoring vibrations: A peak at 876 cm⁻¹. sphinxsai.com

Out-of-plane bending of aromatic C-H: A band at 761 cm⁻¹. sphinxsai.com

In some studies, the FT-IR spectrum of a zinc salicylate complex showed carbonyl peaks of the aldehyde and ester groups at 1690 cm⁻¹ and 1731 cm⁻¹, respectively, which were shifted to lower wavenumbers compared to the free ligand. scielo.brscielo.br This shift is attributed to the rigid structure of the complex, which reduces the vibration of the atoms. scielo.brscielo.br

The following table summarizes key FT-IR absorption bands for a representative zinc salicylate complex:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3600 | O-H stretching (water) | conicet.gov.ar |

| 1623, 1596 | Asymmetric COO⁻ stretching | sphinxsai.com |

| 1600 | Asymmetric COO⁻ stretching | conicet.gov.ar |

| 1540, 1456 | C=C stretching (aromatic) | conicet.gov.ar |

| 1487, 1466 | Symmetric COO⁻ stretching | sphinxsai.com |

| 1403 | Symmetric COO⁻ stretching | conicet.gov.ar |

| 1340 | C-OH bending (phenolic) | sphinxsai.com |

| 1239 | C-O stretching (phenolic) | sphinxsai.com |

| 1152 | C-H-C in-plane bending | sphinxsai.com |

| 876 | Carboxyl group scissoring | sphinxsai.com |

| 761 | Aromatic C-H out-of-plane bending | sphinxsai.com |

Raman spectroscopy can provide complementary information, particularly for the symmetric vibrations and the low-frequency region where metal-ligand vibrations occur. While detailed Raman studies on zinc salicylate are less common in the provided literature, the principles of vibrational analysis remain the same.

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for determining the structure and interactions of zinc salicylate in the solution state. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of the atoms within the molecule.

¹H NMR Spectroscopy:

For instance, in a study of a poly(EGDMA/salicylic acrylate (B77674)/Zn(II)) complex, the aromatic protons were indicated in the chemical shift range of 7-7.8 ppm. scielo.brscielo.br The presence of other ligands or solvent molecules coordinated to the zinc ion can also influence the chemical shifts of the salicylate protons.

In a model complex, [(TpPh,Me)Zn(salicylic acid)], the salicyl protons were observed as multiplets at 6.80 ppm and 7.36 ppm, and doublets at 7.71 ppm. acs.org The phenolic hydroxyl proton (OH) gave a characteristic signal at 11.12 ppm. acs.org

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum of zinc salicylate provides information on all the carbon atoms in the molecule. The chemical shifts are sensitive to the electronic environment, allowing for the differentiation of the carboxylate carbon, the phenolic carbon, and the other aromatic carbons.

For a [(TpPh,Me)Zn(salicylic acid)] complex, the ¹³C NMR spectrum showed distinct signals for the salicylate ligand carbons at 116.3, 117.9, 131.9, 133.6, 161.1, and 170.9 ppm. acs.org The signal at 170.9 ppm was assigned to the carboxylate carbon. acs.org

In another instance, the ¹³C NMR spectrum of a salicylic acrylate ligand, a precursor to a zinc complex, showed signals for the aromatic carbons between 123 and 151 ppm, with the ester and aldehyde carbons at 164 and 188 ppm, respectively. scielo.br

The following table summarizes representative ¹H and ¹³C NMR data for a zinc salicylate model complex:

| Nucleus | Chemical Shift (ppm) | Assignment | Reference |

| ¹H | 11.12 | Salicyl OH | acs.org |

| ¹H | 7.71 | Salicyl H | acs.org |

| ¹H | 7.36 | Salicyl H | acs.org |

| ¹H | 6.80 | Salicyl H | acs.org |

| ¹³C | 170.9 | Carboxylate C | acs.org |

| ¹³C | 161.1 | Phenolic C-OH | acs.org |

| ¹³C | 133.6 | Aromatic C | acs.org |

| ¹³C | 131.9 | Aromatic C | acs.org |

| ¹³C | 117.9 | Aromatic C | acs.org |

| ¹³C | 116.3 | Aromatic C | acs.org |

It is important to note that ³¹P NMR is not applicable to zinc salicylate itself, as it lacks phosphorus atoms. However, it could be relevant in studies involving phosphorus-containing co-ligands.

UV-Visible absorption and emission spectroscopy are instrumental in characterizing the electronic transitions and luminescent properties of zinc salicylate and its complexes. These techniques provide insights into the electronic structure and potential applications in areas like organic light-emitting diodes (OLEDs).

UV-Visible Absorption Spectroscopy:

The UV-Visible absorption spectrum of zinc salicylate is characterized by absorption bands arising from π-π* and n-π* electronic transitions within the salicylate ligand. In a zinc(II) acetylsalicylate complex, for example, three absorption bands were observed at 239.9, 275.8, and 299.4 nm, corresponding to the conjugated units on the benzene (B151609) ring. unlp.edu.ar The peak at 299.4 nm was assigned to a charge-transfer (n-π*) transition from the lone pair of electrons on the carboxylate group to the Zn²⁺ ion. unlp.edu.ar

In a study of a zinc salicylic acrylate complex, a strong peak at 200 nm was attributed to the π-π* transition of the aromatic ring, while a peak at 250 nm was assigned to the n-π* transition of the carbonyl group. scielo.br The electronic absorption spectrum of this complex also showed a weak shoulder in the region of 415-445 nm, which was assigned to a metal-to-ligand charge transfer (MLCT) d-π* transition. scielo.brscielo.br

Emission Spectroscopy (Luminescence):

Solid zinc salicylates have been found to exhibit strong blue emission when excited by ultraviolet radiation. tandfonline.com The luminescence properties are attributed to transitions within the salicylate ligand, as the Zn²⁺ ion has a completely filled d-orbital (d¹⁰) and does not exhibit d-d transitions. unlp.edu.ar

In one study, the excitation and emission spectra of zinc salicylate showed broad bands in the 200-600 nm region. tandfonline.com The excitation peaks were observed at 317 nm and a weak shoulder at 340 nm, while the emission peaks were at 425 nm with a weak shoulder at 395 nm. tandfonline.com These were assigned to π-π* and n-π* transitions. tandfonline.com

The luminescent properties can be tuned by modifying the ligands. For example, zinc complexes with Schiff base ligands derived from salicylaldehyde (B1680747) have been shown to emit light in the blue, green, and red regions. tandfonline.com Zinc complexes of N-(2-carboxyphenyl)salicylidenimine exhibit tunable luminescence from blue to green. researchgate.net

The following table summarizes the UV-Visible absorption and emission data for zinc salicylate and related complexes:

| Compound/Complex | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Transition Type | Reference |

| Zinc(II) acetylsalicylate | 239.9, 275.8, 299.4 | - | π-π, n-π | unlp.edu.ar |

| Zinc salicylate | 317, 340 (shoulder) | 425, 395 (shoulder) | π-π, n-π | tandfonline.com |

| Zinc salicylic acrylate complex | 200, 250, 415-445 (shoulder) | - | π-π, n-π, MLCT | scielo.brscielo.br |

| Zinc-Schiff base complexes | - | 430-450 | Intra-ligand | tandfonline.com |

| Zinc complexes with N-(2-carboxyphenyl)salicylidenimine | 311-331, 399-424 | Blue to Green | π-π* | researchgate.net |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and fragmentation pattern of zinc salicylate, providing confirmation of its composition and structure.

In a study involving the thermal decomposition of zinc(II) acetylsalicylate, gas chromatography-mass spectrometry (GC-MS) was employed to identify the organic products. unlp.edu.ar The analysis of the mass spectra of the unknown GC peaks allowed for the identification of compounds such as salsalate (B1681409) and benorylate. unlp.edu.ar

In another study, mass spectrometry was used to investigate the effect of zinc salicylate-methylsulfonylmethane (Zn-Sal-MSM) on airway smooth muscle cells. nih.govalfa-chemistry.com The results indicated that Zn-Sal-MSM modified the expression of several signaling proteins and zinc-dependent enzymes. nih.govalfa-chemistry.com While this study focused on the biological effects, it highlights the utility of mass spectrometry in analyzing complex systems involving zinc salicylate.

High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which is crucial for confirming the elemental composition of zinc salicylate and its derivatives. nih.gov

The fragmentation pattern observed in the mass spectrum can offer valuable structural information. For zinc salicylate, fragmentation would likely involve the loss of ligands, such as water or salicylate, and fragmentation of the salicylate moiety itself, for instance, through decarboxylation.

While specific mass spectra and detailed fragmentation patterns for zinc salicylate are not extensively detailed in the provided search results, the technique is a standard and essential tool for the characterization of such compounds.

Computational and Theoretical Investigations of Zinc Salicylate

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations serve as a cornerstone for predicting the molecular and electronic properties of zinc salicylate (B1505791). These methods model the behavior of electrons to determine the geometry, energy, and reactivity of the molecule.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It has been employed to study the interactions between salicylate and zinc-containing surfaces, such as zinc oxide (ZnO) nanoparticles.

Research combining DFT with other techniques has explored how salicylate acts as a capping agent for ZnO nanoparticles. acs.orgosti.gov These studies reveal that salicylate interacts strongly with the nanoparticle surface, primarily through the formation of oxygen-zinc (O-Zn) bonds. acs.orgresearchgate.net This interaction results in a stable, distorted six-membered coordination ring structure. acs.orgresearchgate.net

DFT calculations have been instrumental in analyzing the adsorption mechanisms. For instance, calculations of the energy profile for the dissociative adsorption of salicylate onto highly active zinc sites on a ZnO surface show that the process can occur without an activation barrier. researchgate.net This spontaneous process involves the transfer of a hydrogen atom from the salicylate to the nanoparticle surface. researchgate.net DFT-optimized structures show the dissociated salicylate attaching to three surface zinc atoms, forming a tridentate configuration. researchgate.netresearchgate.net These computational findings are critical for understanding how zinc salicylate complexes can form and stabilize at interfaces, providing atomic-level information that can guide the synthesis of nanomaterials with specific properties. acs.orgresearchgate.net

Semi-empirical methods, such as PM3 (Parametrized Model 3), offer a computationally less intensive alternative to ab initio methods like DFT, making them suitable for larger molecular systems. The PM3 method has been successfully used to conduct detailed studies on the structural, electronic, and thermodynamic properties of zinc salicylate dihydrate (Zn(HSal)₂·2H₂O). researchgate.netresearchgate.net

These studies model the molecular structure and compare the results with experimental data from X-ray diffraction. researchgate.netresearchgate.net A key finding is that semi-empirical calculations that incorporate the effect of a solvent (water) show good agreement with experimental data, whereas gas-phase calculations are less accurate in predicting the geometry. researchgate.net This highlights the importance of considering the chemical environment in theoretical models. The PM3 method has been shown to effectively capture the essential geometric and electronic features of the zinc salicylate molecule. researchgate.netresearchgate.net

| Bond | Experimental (X-ray) | Calculated (PM3, Gas Phase) | Calculated (PM3, Aqueous Phase) |

|---|---|---|---|

| Zn-O(1) | 2.086 | 2.021 | 2.079 |

| Zn-O(w) | 2.133 | 2.156 | 2.128 |

| O(1)-C(7) | 1.261 | 1.245 | 1.258 |

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of chemical stability.

For zinc salicylate dihydrate, these properties have been calculated using the PM3 method. researchgate.netresearchgate.net The investigation extends to a range of quantum chemical descriptors that characterize the molecule's reactivity, including electronegativity (χ), global hardness (η), softness (σ), dipole moment (μ), and indices for electrophilicity (ω) and nucleophilicity (ε). researchgate.netresearchgate.net The distribution of electron density in the HOMO and LUMO orbitals, along with the molecular electrostatic potential (MEP), helps to identify the regions of the molecule that are likely to be involved in chemical reactions. researchgate.net For instance, the regions with high electronic charge are chemically softer and are potential sites for nucleophilic attack. researchgate.net

| Descriptor | Gas Phase | Aqueous Phase |

|---|---|---|

| HOMO (eV) | -9.528 | -9.691 |

| LUMO (eV) | -0.901 | -0.932 |

| Energy Gap (ΔE, eV) | 8.627 | 8.759 |

| Electronegativity (χ) | 5.215 | 5.312 |

| Hardness (η) | 4.314 | 4.380 |

| Softness (σ) | 0.232 | 0.228 |

| Dipole Moment (μ, Debye) | 3.061 | 4.416 |

Semi-Empirical Methods (e.g., PM3) for Thermodynamic and Electronic Descriptors

Molecular Dynamics Simulations for Interfacial and Solution Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular interactions. This approach is particularly valuable for studying the behavior of zinc salicylate in solution and at interfaces.

Reactive Force-Field Molecular Dynamics (ReaxFF MD) is a specialized type of MD that can model chemical reactions by allowing bonds to form and break during the simulation. This method has been applied to investigate the interaction between salicylate and zinc oxide (ZnO) nanoparticle surfaces in an aqueous environment. acs.orgosti.govresearchgate.net

These simulations provide insights into the dynamic capping process of ZnO nanoparticles by salicylate. researchgate.net While DFT calculations in a vacuum predict a very strong interaction, ReaxFF MD simulations in an aqueous solution indicate a more moderate interaction, highlighting the crucial role of water molecules in mediating the process. acs.orgosti.govresearchgate.net Water molecules near the nanoparticle surface can dissociate, creating surface hydroxyl groups that influence the surface's reactivity and interaction with salicylate. acs.orgresearchgate.net

Simulations using both ReaxFF MD and DFT have elucidated the specific mechanisms of how salicylate adsorbs onto ZnO surfaces. acs.orgresearchgate.net A key mechanism identified is dissociative adsorption, where the salicylate molecule chemically alters upon binding. acs.orgresearchgate.net This process involves a hydrogen-transfer from the salicylate's hydroxyl group to a surface oxygen atom on the ZnO nanoparticle. researchgate.netresearchgate.net This results in the formation of a surface hydroxyl group and a salicylate anion that binds strongly to the surface zinc atoms in a tridentate configuration, meaning it attaches via three of its atoms. acs.orgresearchgate.net

Water can also mediate the interaction, facilitating dissociative adsorption where two oxygen atoms from the salicylate coordinate with one surface zinc atom, and a third salicylate oxygen bonds to another nearby zinc atom. acs.orgresearchgate.net In contrast, molecular adsorption (where the salicylate molecule remains intact) also occurs, with binding free energies indicating that salicylate binds more strongly to the ZnO surface than water does, often in a bidentate configuration. acs.orgresearchgate.net The softening of the salicylate's C=O stretching mode in simulations suggests chemisorption—the formation of a chemical bond between the salicylate and the ZnO surface. acs.orgosti.govresearchgate.net

Reactive Force-Field Molecular Dynamics (ReaxFF MD) for Interaction Mechanisms (e.g., with Nanoparticle Surfaces)

Theoretical Modeling of Specific Molecular Interactions

Theoretical models are crucial for elucidating the specific ways in which zinc salicylate interacts with other molecules, particularly those of biological relevance. Such studies can predict binding affinities, geometries, and the dynamic nature of these interactions.

While direct computational studies on the host-guest interactions of zinc salicylate with phosphates and nucleotides are not extensively documented, insights can be drawn from theoretical investigations of related zinc complexes and salicylate-containing systems. The interaction of zinc complexes with nucleic acids and their building blocks is a subject of significant interest. nih.gov For instance, the binding of zinc complexes to DNA can occur through various modes, including interactions with the phosphate (B84403) backbone. tandfonline.com

Computational docking studies of salicylate-based metal-binding isosteres with zinc-dependent metalloenzymes reveal how these molecules can coordinate with the catalytic zinc ion. nih.govrsc.org These studies show that the salicylate moiety can form stable six-membered chelate rings with the zinc ion through its hydroxyl and carboxylate groups. rsc.org This chelating behavior is fundamental to its potential interactions with larger, phosphate-bearing molecules.

In the context of biologically relevant anions, a zinc complex can act as a host for a phosphate or nucleotide guest. The interaction would likely involve the zinc center acting as a Lewis acid, coordinating to the negatively charged phosphate groups of the guest molecule. The salicylate ligand would modulate the electronic properties and steric environment of the zinc ion, influencing the specificity and strength of the binding. Theoretical studies on dizinc (B1255464) phosphodiesterase models, for example, investigate the cleavage of phosphate esters, a process highly relevant to the interaction with nucleotides. acs.org

The interaction of a zinc-naproxen complex with DNA has been shown through molecular modeling to favor binding to the minor groove, particularly in AT-rich regions. tandfonline.com Although naproxen (B1676952) and salicylate are different, this study highlights the potential for zinc complexes with aromatic carboxylates to engage in specific interactions with the components of nucleic acids.

The dynamic nature of the coordination environment around a zinc ion is critical to its function in many systems. nih.gov Molecular dynamics (MD) simulations are a key tool for studying these dynamics, although modeling zinc-containing systems presents unique challenges. nih.govbiorxiv.org

A semi-empirical (PM3 method) investigation of zinc salicylate dihydrate (Zn(HSal)₂·2H₂O) has provided insights into its structural and electronic properties in both the gas and aqueous phases. researchgate.net Such studies can offer a foundational understanding of the molecule's geometry and energetics, which are prerequisites for studying more complex dynamic processes like ligand exchange. researchgate.net

Density Functional Theory (DFT) has been employed to study the interaction between salicylate and zinc oxide nanoparticles. acs.org These studies, while focused on a surface interaction, provide valuable data on the energetics of the zinc-salicylate bond. For example, the binding energy of salicylate to ZnO in a bidentate configuration was calculated to be in the range of -1.53 to -3.77 eV, indicating a strong interaction. acs.org The interaction energy between a zinc atom and the carbonyl oxygen of salicylate was calculated to be -3.77 eV, significantly stronger than the interaction with water (-1.06 eV). acs.org This suggests that salicylate can readily displace water from a zinc coordination sphere.

The table below summarizes some of the calculated interaction and binding energies for salicylate with zinc, derived from theoretical studies.

| Interacting Species | Theoretical Method | Calculated Energy | Reference |

| Salicylate and ZnO nanoparticle | DFT | -1.53 to -3.77 eV (Binding Energy) | acs.org |

| Salicylate and Zn atom (on ZnO) | DFT with SCCS model | -3.77 eV (Interaction Energy) | acs.org |

| Water and Zn atom (on ZnO) | DFT with SCCS model | -1.06 eV (Interaction Energy) | acs.org |

| Salicylate and ZnO nanoparticle | DFT | -2.76 eV (Free Energy of Binding) | acs.org |

The ligand exchange dynamics of zinc salicylate would involve the substitution of one or more ligands in the zinc coordination sphere by other molecules, such as water or biologically relevant anions. The rates of these exchanges are critical in biological contexts. MD simulations, potentially using hybrid quantum mechanics/molecular mechanics (QM/MM) methods, would be the most suitable approach to model these dynamic events, providing a detailed, time-resolved picture of the ligand exchange process. plos.orgacs.org

Mechanistic Research in Model Biological Systems Non Clinical Focus

In Vitro Cellular and Biochemical Pathway Investigations

Effects on Fibroblast Metabolic Activity, Proliferation, and Migration in Cell Culture

Zinc salicylate (B1505791) has demonstrated notable effects on fibroblast behavior in vitro, influencing their metabolic activity, proliferation, and migration, which are critical processes in tissue repair and remodeling.

Studies have shown that zinc salicylate can stimulate the metabolic and proliferative activity of fibroblasts. sysrevpharm.orgresearchgate.net At a concentration of 0.5 mmol/L, zinc salicylate was found to increase the metabolic and proliferative activity of rat fibroblasts to a degree comparable to zinc acetate (B1210297). sysrevpharm.org This suggests that the salicylate component, in conjunction with zinc, plays a significant role in modulating these cellular functions.

Furthermore, zinc salicylate has a pronounced effect on fibroblast migration. In a scratch wound assay, a concentration of 0.5 mmol/L of zinc salicylate demonstrated a greater enhancement of fibroblast migration within the first 12 hours compared to zinc acetate. sysrevpharm.org This increased migratory activity is crucial for the initial stages of wound healing, where fibroblasts need to move into the wound bed. researchgate.net

In the context of lung fibroblasts from patients with chronic obstructive pulmonary disease (COPD) and asthma, zinc salicylate has been shown to inhibit proliferation induced by platelet-derived growth factor-BB (PDGF-BB) and fetal calf serum. google.com This inhibitory effect was observed at concentrations ranging from 1 pM to 100 nM and was more potent in COPD cells, suggesting a disease-specific response. google.com Importantly, at the highest concentration of 100 nM, zinc salicylate alone did not affect fibroblast proliferation, indicating it is not cytotoxic to these cells. google.com The mechanism for this anti-proliferative effect involves the downregulation of proliferating cell nuclear antigen (PCNA), a key regulator of cell proliferation. google.com

These findings collectively indicate that zinc salicylate can modulate fibroblast activity in a context-dependent manner, stimulating it in scenarios requiring tissue repair and inhibiting it in pathological conditions characterized by excessive proliferation.

Table 1: Effects of Zinc Salicylate on Fibroblast Functions

| Cell Type | Stimulus | Zinc Salicylate Concentration | Observed Effect | Reference |

| Rat Fibroblasts | - | 0.5 mmol/L | Increased metabolic and proliferative activity | sysrevpharm.org |

| Rat Fibroblasts | Scarification | 0.5 mmol/L | Enhanced migration in the first 12 hours | sysrevpharm.org |

| Human Lung Fibroblasts (Control, Asthma, COPD) | PDGF-BB (10 ng/ml) | 1 pM - 100 nM | Dose-dependent reduction of proliferation | google.com |

| Human Lung Fibroblasts (Control, Asthma, COPD) | 10% Fetal Calf Serum | 1 pM - 100 nM | Dose-dependent reduction of proliferation | google.com |

Molecular Mechanisms of Interaction with Biomacromolecules (e.g., Plasmid DNA)

The interaction of zinc salicylate with biomacromolecules, particularly DNA, is a key aspect of its molecular mechanism of action. Research into zinc-containing compounds and salicylates provides insights into these interactions.

Studies on various zinc complexes have demonstrated their ability to interact with DNA through intercalation, groove binding, or a combination of both. researchgate.net Intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can lead to structural changes and interfere with DNA replication and transcription. For instance, some zinc-NSAID (non-steroidal anti-inflammatory drug) complexes have been shown to be strong binders to DNA. researchgate.net While direct studies on zinc salicylate's interaction with plasmid DNA are not extensively detailed in the provided results, the behavior of similar zinc complexes suggests that zinc salicylate could also interact with DNA.

Furthermore, research on zinc oxide nanoparticles (ZnO NPs) provides a parallel understanding. These nanoparticles can interact with DNA, and in some cases, replace DNA intercalators like ethidium (B1194527) bromide, indicating a strong binding affinity. dovepress.com This interaction is considered a part of the cytotoxic mechanism of ZnO NPs against cancer cells. dovepress.com

The salicylate component itself can influence cellular processes that involve DNA. For example, salicylate can induce the mar operon in Escherichia coli, which is involved in antibiotic resistance, by binding to the DNA binding domain of the MarR repressor protein. researchgate.netuliege.be This interaction prevents the repressor from binding to the DNA operator, leading to the transcription of the operon. researchgate.net While this is a bacterial system, it demonstrates the potential of salicylate to interact with DNA-binding proteins and modulate gene expression.

Modulation of Specific Cellular Signaling Pathways in Model Cell Lines

Zinc salicylate has been shown to modulate several key cellular signaling pathways in various model cell lines, influencing processes such as cell proliferation, inflammation, and apoptosis.

In Airway Smooth Muscle Cells:

In human airway smooth muscle cells (ASMCs) from asthma patients, zinc salicylate, both alone and as a complex with methylsulfonylmethane (Zn-Sal-MSM), has been found to inhibit cell proliferation induced by platelet-derived growth factor-BB (PDGF-BB). alfa-chemistry.comnih.gov This anti-proliferative effect is associated with the inhibition of the Akt, p70S6K, and Erk1/2 signaling pathways. nih.gov Furthermore, zinc salicylate was observed to increase the expression of the cell cycle inhibitor p21(Waf1/Cip1), which contributes to the reduction in cell proliferation. alfa-chemistry.comnih.gov These findings suggest that zinc salicylate can potentially prevent airway wall remodeling in asthma by targeting the Erk1/2 and mTOR signaling pathways. nih.gov

In Triple-Negative Breast Cancer Cells:

In the context of triple-negative breast cancer (TNBC) 4T1 cells, a zinc complex of 3,5-di-tert-butyl salicylate was found to inhibit cell viability, migration, and invasion. nih.govnih.gov Transcriptomic analysis revealed that this compound significantly altered gene expression, with GO and KEGG pathway analyses indicating involvement of the JAK-STAT3, HIF-1, and TNF signaling pathways. nih.govnih.gov Specifically, the study demonstrated a drastic decrease in the phosphorylation of STAT3 and its upstream kinase SRC upon treatment with the zinc salicylate complex. nih.govnih.gov This suggests that the compound exerts its anti-cancer effects by downregulating the STAT3 signaling pathway through the SRC pathway. nih.gov

General Mechanisms:

The salicylate component itself is known to modulate various signaling pathways. It can activate AMP-activated protein kinase (AMPK), which in turn can downregulate the expression of hyaluronan synthase 2 (HAS2) and inhibit the proliferation of metastatic breast cancer cells. researchgate.netresearchgate.net Salicylate can also inhibit the NF-κB pathway, which is crucial for cell viability, differentiation, apoptosis, and metastasis. nih.gov Additionally, it has been shown to inhibit the Wnt/β-catenin pathway, another important pathway in cancer development. nih.gov

These studies collectively highlight the ability of zinc salicylate to target multiple signaling pathways involved in cell growth, proliferation, and cancer progression, demonstrating its potential as a multi-faceted therapeutic agent.

Table 2: Modulation of Signaling Pathways by Zinc Salicylate

| Cell Line | Signaling Pathway | Effect of Zinc Salicylate | Reference |

| Human Airway Smooth Muscle Cells | Erk1/2, mTOR (Akt, p70S6K) | Inhibition | alfa-chemistry.comnih.gov |

| Human Airway Smooth Muscle Cells | p21(Waf1/Cip1) | Increased expression | alfa-chemistry.comnih.gov |

| Triple-Negative Breast Cancer (4T1) Cells | JAK-STAT3, HIF-1, TNF | Downregulation | nih.govnih.gov |

| Triple-Negative Breast Cancer (4T1) Cells | SRC/STAT3 phosphorylation | Decreased | nih.govnih.gov |

| Metastatic Breast Cancer Cells | AMPK | Activation (by salicylate component) | researchgate.net |

Studies on Cellular Uptake and Subcellular Localization in In Vitro Models

The cellular uptake and subcellular localization of zinc salicylate are critical determinants of its biological activity. While direct studies on zinc salicylate are limited, research on related zinc compounds and factors influencing cellular uptake provide valuable insights.

The chemical properties of a compound, such as its lipophilicity and three-dimensional shape, significantly affect its cellular uptake and where it accumulates within the cell. nih.gov For instance, in a study of zinc porphyrins, more lipophilic (amphiphilic) derivatives showed greater cellular uptake and localized to the mitochondria, endoplasmic reticulum, and plasma membrane, whereas more hydrophilic compounds were primarily found in lysosomes. nih.gov This suggests that the physicochemical characteristics of zinc salicylate would dictate its entry into cells and its distribution among different organelles.

The cellular machinery for zinc transport also plays a crucial role. Zinc transporters, such as those from the ZIP (Zrt-, Irt-like protein) family, are involved in zinc uptake. ird.fr For example, the ZIP4 transporter, located in the plasma membrane, is involved in zinc uptake in both roots and shoots of plants. ird.fr In the context of prostate cancer, the downregulation of ZIP1 is associated with decreased intracellular zinc levels. bioresscientia.com Therefore, the expression levels of these transporters in a given cell type would influence the intracellular concentration of zinc delivered by zinc salicylate.

Once inside the cell, zinc can accumulate in various compartments. In plant cells, zinc is often stored in vacuoles to prevent toxicity. ird.fr In human cells, high levels of intramitochondrial zinc have been observed to inhibit certain enzymes in the TCA cycle. mdpi.com The localization of zinc can be visualized using fluorescent probes. For example, changes in the chemical structure of zinc probes can alter their subcellular localization, with some localizing to the Golgi apparatus. acs.org

Furthermore, the binding of zinc to other molecules can affect its cellular uptake. For example, the antifungal peptide Histatin-5's uptake by Candida albicans is inhibited by zinc binding, causing the peptide to remain at the cell periphery instead of internalizing. nih.gov This indicates that the dissociation of zinc from salicylate upon entering the cellular environment could be a key step for its biological activity.

Elucidation of Antimicrobial Mechanisms against Bacterial Species (e.g., Escherichia coli, Bacillus cereus)

Zinc salicylate has demonstrated antimicrobial activity, particularly against Gram-positive bacteria. The mechanisms underlying this activity involve a combination of actions from both the zinc and salicylate components.

A study investigating the antimicrobial properties of various zinc compounds found that aqueous solutions of zinc salicylate (0.5% by weight) inhibited the growth of the Gram-positive bacteria Bacillus subtilis and Staphylococcus aureus. sysrevpharm.org This suggests that zinc salicylate is a promising compound for the development of antimicrobial drugs. sysrevpharm.org

The antimicrobial mechanisms of zinc compounds, such as zinc oxide nanoparticles (ZnO NPs), are multifaceted. They are thought to involve the generation of reactive oxygen species (ROS), which leads to oxidative stress, membrane damage, increased cell permeability, and inhibition of DNA replication, ultimately causing bacterial cell death. mdpi.com ZnO NPs can attach to both Gram-positive and Gram-negative bacteria through electrostatic interactions, leading to membrane protein damage. mdpi.com

Specifically against Bacillus cereus, a Gram-positive bacterium, ZnO NPs have been shown to have biocidal properties. nih.gov Sublethal concentrations of ZnO NPs can inhibit the growth of B. cereus in liquid media, induce oxidative stress, and stimulate defense responses like biofilm and endospore formation. nih.gov Scanning electron microscopy has revealed that treatment with salicylic (B10762653) acid-zinc oxide nanocomposites (SA-ZnO NPs) causes morphological changes and damage to the outer cell membrane of B. cereus. mdpi.comresearchgate.net

Against Escherichia coli, a Gram-negative bacterium, the effects are also notable. Salicylate itself can induce antibiotic resistance in E. coli by activating the mar operon. researchgate.net It does this by binding to the MarR repressor protein and preventing it from binding to the DNA, thus allowing the transcription of genes that confer resistance. researchgate.netuliege.be Furthermore, SA-ZnO NPs have been shown to cause damage to the outer membrane of E. coli, which is likely influenced by the membrane's permeability. mdpi.comresearchgate.net It has been reported that a 5 mM concentration of salicylate has a strong bactericidal effect against E. coli. mdpi.com

The combination of zinc and salicylic acid in nanocomposites has been shown to effectively inhibit the growth of both E. coli and B. cereus. researchgate.net The antimicrobial assay results indicated a significant reduction in the growth of both bacterial species with SA-ZnO NPs. researchgate.net

Table 3: Antimicrobial Activity of Zinc Salicylate and Related Compounds

| Bacterial Species | Compound | Concentration | Observed Effect | Reference |

| Bacillus subtilis | Zinc Salicylate | 0.5% (w/w) | Growth inhibition | sysrevpharm.org |

| Staphylococcus aureus | Zinc Salicylate | 0.5% (w/w) | Growth inhibition | sysrevpharm.org |

| Bacillus cereus | SA-ZnO NPs | 0.1% | Significant growth reduction, cell death | researchgate.netresearchgate.net |

| Escherichia coli | SA-ZnO NPs | 0.1% | Significant growth reduction, cell death | researchgate.netresearchgate.net |

| Escherichia coli | Salicylate | 5 mM | Strong bactericidal effect | mdpi.com |

Investigations into Molecular Mechanisms of Cytotoxicity in In Vitro Cancer Cell Models (e.g., Triple-Negative Breast Cancer Cells)

Zinc salicylate and its derivatives have been investigated for their cytotoxic effects on cancer cells, with a particular focus on triple-negative breast cancer (TNBC). The molecular mechanisms underlying this cytotoxicity involve the modulation of key signaling pathways, induction of apoptosis, and inhibition of cell proliferation and metastasis.

A study on a zinc complex of 3,5-di-tert-butyl salicylate demonstrated its ability to inhibit viability, invasion, and migration, and to induce apoptosis in 4T1 TNBC cells. nih.govnih.gov The cytotoxic activity of this compound was linked to its ability to alter gene expression. RNA sequencing revealed that the treatment led to the significant upregulation of 17 genes and downregulation of 26 genes. nih.govnih.gov Further bioinformatic analysis pointed to the involvement of the JAK-STAT3, HIF-1, and TNF signaling pathways. nih.govnih.gov

A key finding was the compound's ability to downregulate the STAT3 signaling pathway. nih.gov Western blot analysis showed a dramatic reduction in the phosphorylation of STAT3 and its upstream kinase, SRC, after treatment. nih.govnih.gov The STAT3 pathway is known to play a crucial role in the progression and metastasis of TNBC, and its inhibition is a promising therapeutic strategy. nih.gov

The salicylate component itself contributes to the anti-cancer effects. Salicylate has been shown to suppress the oncogenic hyaluronan network in metastatic breast cancer cells. researchgate.net It achieves this by activating AMP-activated protein kinase (AMPK), which in turn downregulates the expression of hyaluronan synthase 2 (HAS2), leading to reduced hyaluronan production. researchgate.net This results in a less motile cell phenotype and inhibits cell proliferation by inducing cell growth arrest. researchgate.net

Furthermore, research on zinc oxide nanoparticles (ZnO NPs) derived from zinc carboxylates has shown selective cytotoxicity towards triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) while being less harmful to normal breast epithelial cells. dovepress.com The mechanism of this selective cytotoxicity is thought to involve the induction of oxidative stress. Zinc can increase the production of reactive oxygen species (ROS), leading to a decrease in mitochondrial aconitase activity and subsequent apoptosis in prostate cancer cells. bioresscientia.com

These findings collectively suggest that zinc salicylate and its derivatives exert their cytotoxic effects on cancer cells through a multi-pronged approach that includes the inhibition of critical signaling pathways like STAT3, the induction of apoptosis likely mediated by oxidative stress, and the modulation of the tumor microenvironment by affecting components like hyaluronan.

Table 4: Cytotoxic Effects of Zinc Salicylate Derivatives on Triple-Negative Breast Cancer Cells

| Cell Line | Compound | Effect | Molecular Mechanism | Reference |

| 4T1 TNBC | Zinc complex of 3,5-di-tert-butyl salicylate | Inhibition of viability, invasion, and migration; induction of apoptosis | Downregulation of JAK-STAT3, HIF-1, and TNF signaling pathways; decreased phosphorylation of STAT3 and SRC | nih.govnih.gov |

| Metastatic Breast Cancer Cells | Salicylate | Inhibition of proliferation and migration; cell growth arrest | Activation of AMPK, downregulation of HAS2, reduction of hyaluronan production | researchgate.net |

| MDA-MB-231, MDA-MB-468 TNBC | ZnO NPs from zinc carboxylates | Selective cytotoxicity | Induction of oxidative stress | dovepress.combioresscientia.com |

Mechanistic Studies in Non-Human Animal Models

The regenerative potential of zinc salicylate has been investigated in rodent models, specifically focusing on its efficacy in accelerating wound repair. In studies utilizing a linear wound model in rats, zinc salicylate demonstrated significant regenerative activity. researchgate.netbutlerov.com When formulated as an active component in a polyethyleneglycol-based ointment, its wound-healing action was shown to be substantial, even when compared to standard therapeutic agents. butlerov.com

The mechanism underlying this regenerative capacity is multifactorial. In vitro investigations using fibroblast cell cultures have shown that zinc salicylate stimulates key cellular processes essential for wound healing. researchgate.netbutlerov.com The compound was found to enhance the metabolic activity of fibroblasts, which are critical cells for synthesizing the extracellular matrix and collagen that form the new tissue framework. butlerov.com

Furthermore, zinc salicylate was observed to increase the migratory state of fibroblasts. researchgate.netbutlerov.com This is a crucial step in wound healing where fibroblasts move into the wound site to begin repair. The compound also appears to contribute to the adaptation of proteins to damage, suggesting a role in protecting the cellular machinery under the stressful conditions of a wound environment. butlerov.com The zinc component itself is recognized as an indispensable participant in the processes of keratinocyte migration, proliferation, and differentiation, which are vital for re-epithelialization of the wound. eco-vector.com

The following table summarizes the observed effects of zinc salicylate on fibroblasts in cell culture studies, which are believed to be the foundational mechanisms for its in vivo wound healing activity.

Table 1: Effects of Zinc Salicylate on Fibroblast Activity in In Vitro Models

| Studied Parameter | Observed Effect | Implication for Wound Healing |

|---|---|---|

| Metabolic Activity | Stimulated | Increased cellular energy and synthesis of repair components. |

| Migration State | Increased | Faster population of the wound area by repair cells. |

| Protein Adaptation | Contributed to damage adaptation | Enhanced cellular resilience and function at the injury site. |

The anti-inflammatory properties of salicylates are well-established, and research into zinc salicylate suggests a modulation of key inflammatory pathways. While direct studies on zinc salicylate's effect on specific pathways in animal-derived cells are limited, the mechanisms of its components, salicylic acid and zinc, have been explored. Salicylic acid and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the activity of IκB (Inhibitor of kappa B) in animal cells. mdpi.com The IκB protein is a key regulator of the NF-κB (nuclear factor kappa B) signaling pathway, a central mediator of inflammatory responses.

Inhibition of IκB degradation prevents the NF-κB transcription factor from translocating to the nucleus, which in turn suppresses the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. acs.org Studies on salicylic acid analogues in macrophage cell lines, such as RAW264.7, have demonstrated a reduction in the production of pro-inflammatory cytokines like tumor necrosis factor-α (TNF-α) and various interleukins through the suppression of the NF-κB signaling pathway. acs.org

Zinc itself is known to possess anti-inflammatory and antioxidant properties. nih.gov It can modulate the immune response and is considered a significant agent in mitigating inflammation. nih.gov Research on zinc complexes with other non-steroidal anti-inflammatory drugs (NSAIDs) in rat models has shown that the inclusion of zinc can substantially enhance anti-inflammatory activity compared to the parent drug alone. nih.gov This suggests that in the zinc salicylate compound, the zinc ion may act synergistically with the salicylate moiety, potentially enhancing the inhibition of inflammatory pathways like NF-κB or contributing through separate, complementary mechanisms.

Elucidation of Regenerative Activity and Wound Healing Mechanisms in Rodent Models (e.g., Linear Wound in Rats)

Plant Physiology and Phytochemistry Research

In plant systems, the components of zinc salicylate—zinc and salicylic acid—play crucial roles in mediating responses to abiotic stresses, including heavy metal stress. While zinc is an essential micronutrient, excessive concentrations can be toxic to plants, inducing oxidative stress. mdpi.comnih.gov Salicylic acid, a plant phytohormone, has been shown to be instrumental in mitigating the damaging effects of zinc toxicity. nih.gov

Exogenous application of salicylic acid has been observed to improve plant growth and alleviate damage in plants subjected to zinc stress. nih.gov For instance, in safflower plants under zinc stress, treatment with salicylic acid significantly increased both root and shoot length compared to untreated, stressed plants. mdpi.com The mechanism for this protective effect involves the modulation of ion uptake and the activation of the plant's antioxidant defense systems. nih.govmdpi.com Salicylic acid can help reduce the plant's heavy metal load and inhibit the translocation of toxic ions, mitigating the secondary oxidative stress that would otherwise occur. mdpi.com

Therefore, the salicylate component can be seen as a key modulator of zinc homeostasis and a mitigator of zinc-induced stress. It helps the plant tolerate levels of zinc that would otherwise be harmful, partly by enhancing the machinery that detoxifies reactive oxygen species (ROS) generated by the stress. mdpi.com This interaction demonstrates a sophisticated chemical interplay where one component of the compound (salicylate) directly moderates the physiological stress response to the other (zinc).

The application of zinc and salicylic acid, the constituent parts of zinc salicylate, has been shown to significantly modulate the antioxidant defense systems and pigment content in various plants, including the medicinal plant Galanthus elwesii Hook (snowdrop). mdpi.com These components help plants manage oxidative stress by influencing the activity of key antioxidant enzymes and the concentration of protective pigments. mdpi.comthejaps.org.pk

In studies on G. elwesii, foliar treatments with zinc and salicylic acid resulted in distinct changes in the activity of crucial antioxidant enzymes like catalase (CAT) and ascorbate (B8700270) peroxidase (APX). mdpi.com For example, a specific concentration of zinc (80 mM) led to a 13.1-fold increase in CAT activity compared to the control group, indicating a powerful upregulation of the plant's ability to neutralize hydrogen peroxide. mdpi.com Similarly, salicylic acid applications were found to increase the content of proline and carotenoids, which act as osmolytes and antioxidants, respectively. mdpi.com

Salicylic acid can also lessen the oxidative stress induced by high concentrations of zinc by further stimulating the plant's antioxidant machinery. mdpi.com This synergistic effect helps protect the photosynthetic apparatus from damage, which is reflected in changes to chlorophyll (B73375) content. Combined treatments of zinc and salicylic acid have been shown to increase total chlorophyll levels, suggesting a protective or restorative effect on the plant's photosynthetic capacity under stress. mdpi.com

Table 2: Effects of Zinc and Salicylic Acid Treatments on Galanthus elwesii Hook

| Treatment | Measured Parameter | Result | Fold Change vs. Control |

|---|---|---|---|

| Zn (80 mM) | Catalase (CAT) Activity | 154.6 ± 4.10 EU/mg protein | 13.1-fold increase |

| SA (0.5 mM) | Proline Content | - | 12.4-fold increase |

| SA (0.5 mM) | Carotenoid Content | - | 3.95-fold increase |

| SA (0.5 mM) | Chlorophyll b Content | - | 1.54-fold increase |

| Zn (40 mM) + SA (1 mM) | Chlorophyll a Content | - | 2.41-fold increase |

| Zn (120 mM) + SA (2 mM) | Total Chlorophyll Content | - | 2.27-fold increase |

Advanced Applications in Materials Science and Industrial Chemistry Research

Integration into Functional Materials

The unique properties of zinc salicylate (B1505791) make it a valuable component in the development of new functional materials. Its ability to influence material properties at the nanoscale and its behavior under thermal stress are of particular interest to researchers.

Role as a Capping Agent in Nanoparticle Synthesis

In the field of nanotechnology, controlling the size and surface properties of nanoparticles is crucial for their application. Zinc salicylate has emerged as an effective capping agent, particularly in the synthesis of zinc oxide (ZnO) nanoparticles. researchgate.netresearchgate.netacs.org Capping agents are molecules that bind to the surface of nanoparticles during their formation, preventing aggregation and controlling their growth. researchgate.net

Research has shown that salicylate can interact strongly with ZnO nanoparticles through the formation of O-Zn bonds. researchgate.netacs.org This interaction can occur in several binding modes, including a tridentate configuration where the salicylate molecule binds to the nanoparticle surface at three points. researchgate.netacs.org This strong binding helps to create stable, well-dispersed nanoparticles with average diameters as small as approximately 4 nm. researchgate.net The use of salicylate as a capping agent has been confirmed through various analytical techniques, including Fourier-transform infrared (FTIR) spectroscopy, which shows a softening of the C=O stretching mode of salicylate upon interaction with the nanoparticle, indicating chemisorption. researchgate.netacs.org The size of salicylate-capped ZnO nanoparticles has been reported to be in the range of 30 to 40 nm. researchgate.net

Precursor for Electronic Materials via Controlled Thermal Decomposition and Pyrolysis

Zinc salicylate serves as a valuable precursor for the synthesis of electronic materials, most notably zinc oxide (ZnO), through processes of controlled thermal decomposition and pyrolysis. unlp.edu.arresearchgate.net When subjected to heat, zinc salicylate decomposes in a stepwise manner, ultimately yielding ZnO as a final product. researchgate.netajrconline.orgosti.gov This process has been studied using thermogravimetric analysis, which reveals the different stages of decomposition. unlp.edu.arajrconline.org

The resulting ZnO is a well-established electronic material with numerous applications. unlp.edu.ar The thermal decomposition of related zinc-aspirin complexes, which also yield ZnO, has been investigated as part of ongoing research into creating electronic materials from metal-organic systems. unlp.edu.ar The pyrolysis of zinc salicylate and its derivatives is a promising route for generating materials with specific electronic properties.

Utilization in Electrophotographic Processes for Toner Charge Control and Material Stability

In the realm of industrial chemistry, zinc salicylate and its derivatives play a critical role as charge control agents (CCAs) in toners used for electrophotography, the technology behind photocopiers and laser printers. epo.orggoogle.com.napolymeradd.co.th The primary function of a CCA is to control the triboelectric charging of toner particles, ensuring they acquire the correct electrical charge to be accurately transferred to the photoreceptor and then to the paper. epo.orgpolymeradd.co.th

Catalysis and Reactivity Studies

The chemical structure of zinc salicylate, featuring a zinc metal center, imparts it with interesting catalytic properties that are actively being explored in organic chemistry.

Investigation of Lewis Acid Catalytic Properties in Organic Reactions

The zinc ion (Zn²⁺) in zinc salicylate can act as a Lewis acid, an electron pair acceptor, which allows it to catalyze a variety of organic reactions. libretexts.orgwikipedia.org This catalytic activity stems from the ability of the zinc center to activate substrates by withdrawing electron density. wikipedia.orgacs.org While zinc itself is not redox-active, its Lewis acidic nature is a key feature in its catalytic function. libretexts.org

Research has demonstrated that zinc benzoate (B1203000) complexes, which are structurally related to zinc salicylate, are competent Lewis acid catalysts for reactions such as the conversion of esters and amino alcohols to oxazolines. acs.org The catalytic pathway typically involves the activation of a carbonyl group by the zinc center, followed by nucleophilic attack. acs.org The electronic properties of the salicylate ligand can be tuned to influence the Lewis acidity of the zinc center and, consequently, the catalytic activity. mdpi.comnih.gov

Exploration of Salicylate-Zinc Complexes as Ligands in Homogeneous and Heterogeneous Catalysis

Salicylate-zinc complexes are not only catalysts themselves but can also serve as ligands in more complex catalytic systems. mdpi.comrsc.org In this context, the salicylate-zinc unit is part of a larger molecule that coordinates to another metal center, influencing its catalytic behavior. These complexes have been investigated in both homogeneous and heterogeneous catalysis.

For instance, zinc complexes supported by methyl salicylato ligands have been shown to be efficient initiators for the ring-opening polymerization (ROP) of L-lactide, a process used to produce biodegradable polymers like polylactic acid (PLA). rsc.org Similarly, zirconium complexes bearing salicylate ligands have been utilized as effective catalysts for the ROP of ε-caprolactone. mdpi.comdntb.gov.ua The structure and electronic environment of the salicylate ligand can be modified to fine-tune the catalytic performance of these systems. mdpi.com

Assessment in Antifouling Coating Systems (Non-Environmental Impact)

The utility of zinc salicylate as a bioactive component in marine antifouling coatings has been a subject of specialized research. Investigations have focused on its performance within paint formulations, specifically its biological efficacy against marine organisms and its release characteristics from a coating matrix. These studies are crucial for understanding its potential as an alternative to more conventional, and often more toxic, antifouling agents.

Laboratory Evaluation of Bioactivity in Model Organisms (e.g., Artemia larvae)

The initial screening of a potential antifouling agent often involves laboratory-based bioassays to determine its inherent toxicity to relevant model organisms. For zinc salicylate, its bioactivity has been assessed using a short-term toxicity test on the brine shrimp Artemia persimilis larvae (nauplii). unlp.edu.ar This crustacean is a common model organism in ecotoxicology and antifouling studies due to its rapid life cycle and sensitivity to toxicants, making it a good predictor for antifouling potential against crustacean foulers like barnacles. unlp.edu.ar

The standard metric used in these assays is the LC50, which represents the concentration of a substance that is lethal to 50% of the test population within a specified timeframe, typically 24 hours. scispace.com Research has demonstrated that zinc salicylate possesses activity against Artemia larvae. unlp.edu.arresearchgate.net

Detailed findings from these laboratory evaluations highlight a significant difference in toxicity when compared to traditional antifouling biocides. One key study established that the concentration of zinc salicylate required to achieve the LC50 for Artemia larvae is substantially higher than that of copper sulfate, a widely used antifouling agent. unlp.edu.ar This indicates that while zinc salicylate is effective, it exhibits a lower level of acute toxicity to the model organism compared to copper-based compounds. unlp.edu.arresearchgate.net This characteristic is significant in the search for less toxic, yet effective, antifouling solutions.

Table 1: Comparative Toxicity Assessment in Artemia persimilis Larvae This table illustrates the relative toxicity of Zinc Salicylate compared to a standard antifouling agent based on research findings. Note that specific LC50 values were not published in the reference material, but the relative toxicity was described.

| Compound | Relative Toxicity Finding | Implication for Antifouling Potential |

| Zinc Salicylate (ZnSal) | The dose required to achieve LC50 is significantly higher than for Copper Sulfate. unlp.edu.ar | Active against the model organism, but with lower acute toxicity than traditional copper compounds. unlp.edu.arresearchgate.net |

| Copper Sulfate | Standard reference antifouling agent with high toxicity at lower concentrations. | Effective biocide, but with greater environmental toxicity concerns. |

Leaching Rate Studies in Controlled Aquatic Environments for Coating Performance

For an antifouling coating to be effective, the bioactive agent must be released, or "leach," from the paint film at a controlled rate. fishscichina.com This rate must be sufficient to deter the settlement of fouling organisms on the surface but not so rapid as to exhaust the biocide reservoir prematurely, shortening the service life of the coating. The leaching behavior of zinc salicylate has been systematically studied using soluble matrix paint formulations immersed in artificial seawater. researchgate.net

Research has explored the performance of zinc salicylate in two distinct coating formulations, primarily differing in their binder composition:

Coating 1: Formulated with a rosin/oleic acid binder. researchgate.net

Coating 2: Formulated with a rosin/styrene-acrylate copolymer binder. researchgate.net

The leaching of both salicylate and zinc ions was monitored over an extended period. The results showed that the binder matrix plays a critical role in controlling the release of the active substance. researchgate.net

Salicylate Leaching: The coating with the rosin/oleic acid binder (Coating 1) exhibited a higher cumulative amount of leached salicylate compared to the coating with the styrene-acrylate copolymer (Coating 2). researchgate.net This was attributed to the rosin/oleic acid matrix providing a more favorable diffusion path for the zinc salicylate to travel from within the paint film to the surface. scispace.com The leaching rate for both coatings was highest at the beginning of the immersion period, which is expected as the biocide near the surface is released easily. researchgate.net Over time, the rate decreased and began to stabilize. researchgate.net

Table 2: Cumulative Salicylate Leached from Different Coating Formulations Over Time Data extracted and adapted from graphical representations in Bellotti & Romagnoli (2014). The values represent the total amount of salicylate leached per unit area of the coating surface.

| Immersion Time (Days) | Coating 1 (Rosin/Oleic Acid Binder) Cumulative Leached Salicylate (µg/cm²) | Coating 2 (Rosin/Styrene-Acrylate Binder) Cumulative Leached Salicylate (µg/cm²) |

| 0 | 0 | 0 |

| 5 | ~55 | ~30 |

| 10 | ~75 | ~40 |

| 15 | ~85 | ~45 |

| 20 | ~95 | ~50 |

| 25 | ~100 | ~55 |

| 30 | ~105 | ~60 |

| 35 | ~110 | ~65 |

Thermal Decomposition and Stability Research

Thermogravimetric Analysis (TGA/DTG) and Differential Thermal Analysis (DTA) of Decomposition Pathways

Thermogravimetric (TG), Derivative Thermogravimetric (DTG), and Differential Thermal Analysis (DTA) are principal techniques used to study the thermal decomposition of zinc salicylate (B1505791) and its complexes. These analyses reveal that the decomposition process is typically a multi-step event, with the specific pathway depending on whether the compound is hydrated or part of a larger complex.

For hydrated zinc salicylate complexes, the initial step of thermal decomposition involves the release of water molecules. researchgate.netakjournals.comresearchgate.net Following dehydration, the anhydrous compounds begin to decompose, which typically starts with the release of any associated organic ligands. researchgate.netakjournals.comcu.edu.eg The subsequent and final major stage is the decomposition of the salicylate anion itself. researchgate.netakjournals.com In many studied cases, the thermal decomposition of anhydrous zinc(II) aromatic carboxylates, like salicylates with ligands such as thiourea, nicotinamide, caffeine, and theobromine, is initiated by the release of the organic ligand, followed by the evolution of salicylic (B10762653) acid. cu.edu.eg

The decomposition of zinc salicylate complexes generally occurs at lower temperatures compared to related aliphatic zinc(II) monocarboxylates and halogencarboxylates, with the initial decomposition temperature being lower by about 100°C. akjournals.com

Table 1: Thermal Decomposition Stages of Various Zinc Salicylate Compounds

| Compound | Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Product Evolved/Formed |

|---|---|---|---|---|

| Zn(Hsal)₂·4H₂O akjournals.com | Dehydration | 60–140 | 18.0 (calc. 18.3) | 4 H₂O |

| Decomposition | 140–350 | 60.0 (calc. 67.2) | Salicylic Acid, Zn(OC₆H₄COO) formation | |

| Final Decomposition | 380–500 | 12.1 (calc. 10.8) | CO₂, H₂O, Final product: ZnO | |

| Salicylate-Zinc Layered Hydroxide (B78521) (SZLH) Nanohybrid nih.gov | Physisorbed Water Removal | 40.4–91.5 | 8.4 | Surface Water |

| Dehydroxylation & Salicylate Decomposition | 179.8–491.0 | 42.3 | Hydroxide layers, Salicylate anions | |

| Zinc(II) acetylsalicylate [Zn(acsa)₂(H₂O)₂] unlp.edu.ar | Main Weight Loss 1 | ~200 | 8.0 | CO₂ |

| Main Weight Loss 2 | ~250 | 50.0 | Xanthone |

Note: Data is compiled from multiple studies and represents the specific compounds analyzed in those sources. "Hsal" refers to the salicylate anion.

Identification of Solid-State and Gaseous Decomposition Products (e.g., Zinc Oxide, Organic Fragments)

Across various studies on the thermal decomposition of zinc salicylate and its complexes in both air and inert atmospheres, the final solid-state product is consistently identified as zinc oxide (ZnO). researchgate.netakjournals.comresearchgate.net The identity of this final product has been confirmed through techniques such as X-ray powder diffraction and IR spectroscopy. researchgate.netakjournals.com In some cases, particularly with zinc acetate (B1210297) based complexes, metallic zinc was also found as a final product. researchgate.net For zinc(II) acetylsalicylate, the final solid product is a non-stoichiometric zinc oxide, likely in the form Zn₁₊ₓO. unlp.edu.ar

The gaseous and volatile products evolved during decomposition are more varied. For simple hydrated zinc salicylate, the decomposition yields salicylic acid, carbon dioxide, and water. akjournals.comresearchgate.net In more complex systems or under different atmospheric conditions, other organic fragments and gaseous molecules have been identified. These include phenol, carbon monoxide, and acetone. researchgate.net The pyrolysis of zinc(II) acetylsalicylate specifically was found to produce carbon dioxide, xanthone, and acetic acid, along with other organic products from charring, such as the pro-drugs salsalate (B1681409) and benorylate. unlp.edu.ar Safety data sheets also list carbon oxides and zinc oxides as hazardous decomposition products. aksci.com

Table 2: Identified Decomposition Products of Zinc Salicylate and Related Compounds

| Compound Type | Solid Product(s) | Gaseous/Volatile Products |

|---|---|---|

| Zinc(II) Salicylate Complexes researchgate.netakjournals.comresearchgate.net | Zinc Oxide (ZnO) | Water, Salicylic Acid, Carbon Dioxide, Phenol, Carbon Monoxide |

| Zinc(II) Acetate Complexes researchgate.net | Zinc Oxide (ZnO), Metallic Zinc | Carbon Dioxide, Acetone |